Carbenicilina indanilo sódica

Descripción general

Descripción

Carbenicillin indanyl sodium is an orally active prodrug of carbenicillin, a broad-spectrum antibiotic. It is particularly effective against gram-negative rods, which are commonly implicated in urinary tract infections (UTIs). The drug has been shown to be as effective as other antibiotics like ampicillin, cephalexin, and cephaloglycin in treating UTIs, with cure rates varying across studies . Carbenicillin indanyl sodium is hydrolyzed in vivo to carbenicillin, which is then excreted in the urine, providing high urinary concentrations that are effective against pathogens such as Pseudomonas aeruginosa, Proteus mirabilis, and Enterococcus .

Synthesis Analysis

The synthesis of carbenicillin indanyl sodium involves the formation of an ester linkage between carbenicillin and indanyl sodium. This esterification process is crucial for the oral bioavailability of the drug, as it allows the compound to be absorbed efficiently before being hydrolyzed to its active form, carbenicillin, in the body .

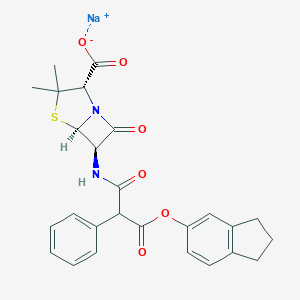

Molecular Structure Analysis

The molecular structure of carbenicillin indanyl sodium includes the β-lactam ring characteristic of penicillins, which is essential for its antibacterial activity. The indanyl group is linked to the carbenicillin molecule via an ester bond, which is stable enough to survive the acidic environment of the stomach but is readily hydrolyzed in the bloodstream .

Chemical Reactions Analysis

Carbenicillin indanyl sodium undergoes hydrolysis in the body, releasing carbenicillin and indanol. The carbenicillin then exerts its antibacterial effects, while indanol is further metabolized and excreted as glucuronide and sulfate conjugates. The prodrug's stability in aqueous solutions varies with pH; it is more stable in acidic conditions and less so in alkaline environments, where ester hydrolysis predominates .

Physical and Chemical Properties Analysis

The pharmacokinetics of carbenicillin indanyl sodium reveal that after oral administration, the drug is rapidly absorbed, and the ester appears intact in the serum shortly after ingestion. The ester is then quickly hydrolyzed, and the released carbenicillin achieves therapeutic levels in the serum and urine. The drug's absorption kinetics can be linear or capacity-limited, depending on the dose, and its excretion is influenced by kidney function, with reduced excretion observed in patients with impaired renal function .

Relevant Case Studies

Several clinical trials have demonstrated the efficacy of carbenicillin indanyl sodium in treating difficult UTIs, including those caused by resistant pathogens or in patients with recurrent infections. In some cases, the drug led to a cure, while in others, it resulted in relapse or reinfection. Side effects were generally minor, although some patients experienced gastrointestinal disturbances or hypersensitivity reactions . The drug's efficacy has been compared favorably to that of trimethoprim/sulfamethoxazole, another common treatment for UTIs . Pharmacokinetic studies have also been conducted in patients with varying degrees of renal impairment, highlighting the need for dosage adjustments in this population .

Aplicaciones Científicas De Investigación

Tratamiento de infecciones del tracto urinario (ITU)

La carbenicilina indanilo sódica es notablemente eficaz en el tratamiento de las ITU. Se ha utilizado en entornos clínicos para tratar infecciones causadas por patógenos resistentes a otros agentes antimicrobianos orales . Su eficacia es comparable a la carbenicilina disódica administrada por vía parenteral, lo que la convierte en una alternativa oral valiosa para el tratamiento de las ITU difíciles .

Actividad antibacteriana contra bacterias gramnegativas

Este compuesto ha mostrado una potente actividad antibacteriana contra una variedad de bacterias gramnegativas. En estudios de laboratorio, la this compound administrada por vía oral protegió a los ratones contra infecciones letales producidas por Escherichia coli, Salmonella choleraesuis y otros patógenos .

Farmacocinética y estabilidad

Las propiedades farmacocinéticas de la this compound son significativas para su aplicación en investigación. Es un éster estable a los ácidos que se absorbe rápidamente en el tracto gastrointestinal y se hidroliza in vivo para producir carbenicilina . Esta estabilidad y perfil de absorción facilitan su uso en terapias orales.

Infecciones sistémicas experimentales en modelos animales

La this compound se utiliza en infecciones sistémicas experimentales en modelos animales, como ratones y ratas. Proporciona un efecto terapéutico en estos modelos, lo cual es crucial para estudiar la eficacia del fármaco y los posibles efectos secundarios antes de los ensayos clínicos .

Investigación de reacciones de hipersensibilidad

Aunque generalmente bien tolerada, la this compound puede causar reacciones de hipersensibilidad en algunos pacientes. La investigación sobre estas reacciones es importante para mejorar la seguridad del paciente y desarrollar pautas para su uso .

Mecanismo De Acción

Target of Action

Carbenicillin indanyl sodium, also known as carindacillin sodium, is a semisynthetic penicillin antibiotic . The primary target of this compound is the penicillin-sensitive transpeptidase C-terminal domain . This enzyme plays a crucial role in the final stage of bacterial cell wall synthesis .

Mode of Action

Carbenicillin indanyl sodium exerts its antibacterial activity by interfering with the final cell wall synthesis of susceptible bacteria . It acylates the penicillin-sensitive transpeptidase C-terminal domain by opening the lactam ring . This inactivation of the enzyme prevents the formation of a cross-link of two linear peptidoglycan strands, thereby inhibiting the third and last stage of bacterial cell wall synthesis .

Biochemical Pathways

The biochemical pathway affected by carbenicillin indanyl sodium is the bacterial cell wall synthesis pathway . By inhibiting the cross-linking of peptidoglycan strands, the integrity of the bacterial cell wall is compromised, leading to cell lysis and death .

Pharmacokinetics

Carbenicillin indanyl sodium is a prodrug of carbenicillin . Shortly after absorption via the small intestine, carindacillin is hydrolyzed into carbenicillin . This transformation allows the drug to be administered orally, as the sodium salt . The released carbenicillin is then excreted in the urine .

Result of Action

The result of carbenicillin indanyl sodium’s action is the death of susceptible bacteria . It has demonstrated clinical efficacy in urinary infections due to susceptible strains of Escherichia coli, Proteus mirabilis, Proteus vulgaris, Morganella morganii, Pseudomonas species, Providencia rettgeri, Enterobacter species, and Enterococci (S. faecalis) .

Action Environment

The action of carbenicillin indanyl sodium is influenced by the environment within the gastrointestinal tract . The compound is acid-stable, allowing it to be rapidly absorbed from the gastrointestinal tract . .

Safety and Hazards

Propiedades

IUPAC Name |

sodium;(2S,5R,6R)-6-[[3-(2,3-dihydro-1H-inden-5-yloxy)-3-oxo-2-phenylpropanoyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N2O6S.Na/c1-26(2)20(24(31)32)28-22(30)19(23(28)35-26)27-21(29)18(15-7-4-3-5-8-15)25(33)34-17-12-11-14-9-6-10-16(14)13-17;/h3-5,7-8,11-13,18-20,23H,6,9-10H2,1-2H3,(H,27,29)(H,31,32);/q;+1/p-1/t18?,19-,20+,23-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFWPXOXWAUAYAB-XZVIDJSISA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)C(=O)OC4=CC5=C(CCC5)C=C4)C(=O)[O-])C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C3=CC=CC=C3)C(=O)OC4=CC5=C(CCC5)C=C4)C(=O)[O-])C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25N2NaO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

26605-69-6 | |

| Record name | Carbenicillin indanyl sodium [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026605696 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carindacillin sodium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.481 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CARBENICILLIN INDANYL SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4OUL81K2RT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Pentan-2-yl)-1H-benzo[d]imidazole](/img/structure/B121442.png)

![2,2-Dimethylpropanoyloxymethyl (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(E)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B121445.png)

![Methyl 2-{[5-(trifluoromethyl)-2-pyridyl]sulfonyl}acetate](/img/structure/B121450.png)

![5-[(2S)-2-Aminopropyl]-2-methoxybenzenesulfonamide;hydrochloride](/img/structure/B121453.png)

![3-[[6-Bromo-3-(3-hydroxy-4-methoxycarbonylphenyl)-4-oxoquinazolin-2-yl]methylsulfanyl]propanoic acid](/img/structure/B121473.png)